molecular formula C18H17ClN2O3 B4724164 4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4724164
M. Wt: 344.8 g/mol
InChI Key: COEFDGSMMDRJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound has been synthesized through various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has also been shown to modulate the activity of neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to modulate the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in the regulation of cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential applications in the field of medicine and pharmacology. It has been shown to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another future direction is the study of the mechanism of action of this compound to better understand its biological activities. In addition, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral activities. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

4-[2-(4-chlorophenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-2-16(24-13-9-7-12(19)8-10-13)18(23)21-11-17(22)20-14-5-3-4-6-15(14)21/h3-10,16H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEFDGSMMDRJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-chlorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone

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